Clinical Translatability: Mam-A2.1 Is the Only Mammaglobin-A Epitope Used as a Monitoring Tool in a Phase I DNA-Vaccine Trial
In a Phase I clinical trial of a mammaglobin‑A DNA vaccine (NCT number not referenced in the source), the Mam‑A2.1 tetramer was the sole epitope‑specific reagent used to measure the CD8+ T‑cell response. Vaccinated breast cancer patients demonstrated a >four‑fold increase in mammaglobin‑A‑specific CD8 T cells, and preliminary evidence suggested improved progression‑free survival relative to enrolled but non‑vaccinated controls matched for HLA phenotype [1]. No other mammaglobin‑A epitope (e.g., Mam‑A2.2, Mam‑A2.4, or Mam‑A2.7) has been leveraged in a clinical trial for immune monitoring, making Mam‑A2.1 the only epitope with a demonstrated translational bridge from preclinical identification to clinical response assessment.
| Evidence Dimension | Clinical monitoring utilization |
|---|---|
| Target Compound Data | Used in a Phase I trial; >4‑fold increase in Mam‑A2.1‑specific CD8 T cells post‑vaccination |
| Comparator Or Baseline | Mam‑A2.2 (aa 2‑10), Mam‑A2.4 (aa 66‑74), Mam‑A2.7 (aa 32‑40): No clinical monitoring data available |
| Quantified Difference | Only Mam‑A2.1 has been employed in a published clinical trial for immune monitoring and progression‑free‑survival assessment |
| Conditions | Phase I trial in 14 vaccinated patients with metastatic breast cancer; Mam‑A2.1 tetramer‑based flow cytometry monitoring |
Why This Matters
For procurement decisions, selecting an epitope with existing clinical‑trial correlative data reduces translational risk and enables direct comparison with published immune‑monitoring benchmarks.
- [1] Tiriveedhi V, Tucker N, Herndon J, et al. Safety and preliminary evidence of biologic efficacy of a mammaglobin-A DNA vaccine in patients with stable metastatic breast cancer. Clin Cancer Res. 2014;20(23):5964-5975. doi:10.1158/1078-0432.CCR-14-1540 (summarized in ASCO Post report; DNA Vaccine Targeting Mammaglobin-A Produces Robust Immune Response in Metastatic Breast Cancer, 2014) View Source
